Cas no 39976-24-4 (4,5-Dihydro-2,4-benzoxazepin-3(1H)-one)

4,5-Dihydro-2,4-benzoxazepin-3(1H)-one is a heterocyclic compound featuring a benzoxazepine core, which is of significant interest in medicinal chemistry and pharmaceutical research. Its fused oxazepine ring structure offers unique reactivity and versatility, making it a valuable intermediate for the synthesis of biologically active molecules. The compound's rigid framework and functional group compatibility enable its use in the development of potential therapeutic agents, particularly in central nervous system (CNS) and anti-inflammatory applications. Its stability and synthetic accessibility further enhance its utility in exploratory drug discovery and structure-activity relationship (SAR) studies. Researchers value this scaffold for its balanced physicochemical properties and potential to modulate diverse biological targets.
4,5-Dihydro-2,4-benzoxazepin-3(1H)-one structure
39976-24-4 structure
Product Name:4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
CAS No:39976-24-4
MF:C9H9NO2
MW:163.173262357712
CID:2135183
PubChem ID:21825629
Update Time:2025-05-20

4,5-Dihydro-2,4-benzoxazepin-3(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
    • 4,5-dihydro-1H-2,4-benzoxazepin-3-one
    • DTXSID10618519
    • 4,5-dihydrobenzo[e][1,3]oxazepin-3(1H)-one
    • DTXCID50569273
    • 39976-24-4
    • DB-069902
    • SCHEMBL20364329
    • Inchi: 1S/C9H9NO2/c11-9-10-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2,(H,10,11)
    • InChI Key: AALWJBPYOSUVOK-UHFFFAOYSA-N
    • SMILES: O1C(NCC2C=CC=CC=2C1)=O

Computed Properties

  • Exact Mass: 163.063328530Da
  • Monoisotopic Mass: 163.063328530Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.186

4,5-Dihydro-2,4-benzoxazepin-3(1H)-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D268320-2.5mg
4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
39976-24-4
2.5mg
$ 200.00 2022-06-05
TRC
D268320-5mg
4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
39976-24-4
5mg
$ 370.00 2022-06-05
TRC
D268320-10mg
4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
39976-24-4
10mg
$ 585.00 2022-06-05

Additional information on 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one

Exploring the Unique Properties and Applications of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (CAS No. 39976-24-4)

4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (CAS No. 39976-24-4) is a fascinating heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and organic synthesis. This compound, characterized by its unique benzoxazepine core structure, serves as a versatile building block for the development of novel pharmaceuticals and bioactive molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in the context of drug discovery and therapeutic agent design.

The molecular structure of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one combines both benzene and oxazepine rings, creating a scaffold that offers remarkable chemical versatility. This structural feature makes it an attractive candidate for the synthesis of compounds with potential biological activities. Recent studies have explored its role as a precursor in the development of central nervous system (CNS) agents, highlighting its importance in addressing neurological disorders—a topic of growing interest in medical research.

One of the most compelling aspects of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one is its potential application in the design of GABA receptor modulators. GABA (gamma-aminobutyric acid) receptors play a crucial role in regulating neuronal excitability, and compounds that can modulate these receptors are highly sought after for treating conditions such as anxiety, epilepsy, and insomnia. The structural similarity of this compound to known GABAergic agents has sparked considerable research interest, particularly as mental health awareness continues to rise globally.

From a synthetic chemistry perspective, 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one presents interesting challenges and opportunities. Its synthesis typically involves the cyclization of appropriately substituted precursors, with researchers constantly exploring more efficient and environmentally friendly routes. The growing emphasis on green chemistry in pharmaceutical manufacturing has led to investigations into catalytic methods and solvent-free conditions for producing this valuable intermediate.

The pharmaceutical industry's increasing focus on targeted drug delivery systems has also brought attention to compounds like 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one. Its molecular framework can be modified to enhance bioavailability and tissue specificity, addressing one of the major challenges in modern drug development. This aligns with current trends in personalized medicine, where compounds with versatile scaffolds are particularly valuable.

Beyond its pharmaceutical applications, 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one has shown promise in materials science. Its aromatic character and heteroatom content make it a potential candidate for developing novel organic electronic materials. With the rapid advancement of flexible electronics and organic photovoltaics, researchers are examining such compounds for their optoelectronic properties and charge transport characteristics.

Quality control and analytical characterization of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one are crucial aspects of its utilization. Advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to ensure purity and confirm structural integrity. The compound's stability under various conditions is another area of active investigation, particularly for pharmaceutical applications where shelf life and storage conditions are critical considerations.

The commercial availability of 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one has expanded in recent years, reflecting its growing importance in research and development. Suppliers typically offer it in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends indicate steady demand, particularly from academic institutions and pharmaceutical companies engaged in early-stage drug discovery programs.

Looking to the future, 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one is likely to maintain its position as a valuable chemical entity in multiple research domains. Its combination of synthetic accessibility and structural versatility makes it an attractive starting point for numerous applications. As computational chemistry and artificial intelligence continue to transform drug discovery, compounds with well-characterized properties like this one will become even more important in virtual screening and molecular design workflows.

For researchers working with 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one, proper handling and storage recommendations should always be followed, even though it is not classified as hazardous under standard conditions. Standard laboratory precautions, including the use of personal protective equipment and proper ventilation, are advisable when handling this or any chemical substance. Material Safety Data Sheets (MSDS) provided by suppliers should be consulted for specific handling instructions.

The scientific literature contains numerous references to 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one and related compounds, reflecting the sustained interest in this chemical class. Patent databases reveal ongoing innovation in its applications, particularly in the pharmaceutical sector. As research continues to uncover new properties and potential uses for this versatile molecule, its importance in both academic and industrial settings is expected to grow significantly in the coming years.

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